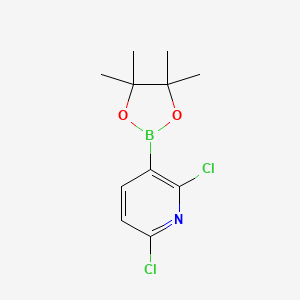

2,6-Dichloropyridine-3-boronic acid pinacol ester

描述

2,6-Dichloropyridine-3-boronic acid pinacol ester (CAS: 1073371-78-4) is a boronic ester derivative of 2,6-dichloropyridine-3-boronic acid. Its molecular formula is C₁₁H₁₄BCl₂NO₂, with a molecular weight of 273.96 g/mol . The compound is characterized by two chlorine substituents at the 2- and 6-positions of the pyridine ring and a boronic acid pinacol ester group at the 3-position. This structure confers unique electronic properties, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems in pharmaceuticals and materials science. The pinacol ester group enhances solubility in organic solvents compared to the free boronic acid .

属性

IUPAC Name |

2,6-dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BCl2NO2/c1-10(2)11(3,4)17-12(16-10)7-5-6-8(13)15-9(7)14/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLXLWZJOQBPQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660607 | |

| Record name | 2,6-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073371-78-4 | |

| Record name | Pyridine, 2,6-dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073371-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Procedure:

- Step 1: Treatment of 2,6-dichloropyridine-3-halide with an organolithium reagent (e.g., n-butyllithium) at low temperature (-78°C) to effect halogen-metal exchange, forming a pyridinyl lithium intermediate.

- Step 2: Addition of trialkylborate (e.g., trimethyl borate) to the intermediate, followed by quenching with aqueous acid or base to yield the boronic acid or ester.

Data Table: Typical Reaction Conditions

| Parameter | Details |

|---|---|

| Halogen used | Chloride or bromide |

| Organometal reagent | n-Butyllithium (Li), Grignard reagent (MgX) |

| Temperature | -78°C to 0°C |

| Boron source | Trimethyl borate (B(OMe)₃) |

| Solvent | Tetrahydrofuran (THF) |

| Quenching | Aqueous acid (HCl) or base (NaOH) |

Research Findings:

- The method is reliable for mono-halogenated pyridines, with high regioselectivity for the halogen position (3-position in this case).

- Yields of the boronic ester typically range from 70% to 85%, depending on reaction conditions and purity of starting materials.

- Selectivity can be affected by the presence of other functional groups; thus, protecting groups are sometimes necessary.

Directed Ortho-Metalation (DoM) and Borylation

This approach utilizes directed ortho-metalation facilitated by a directing group on the pyridine ring, followed by borylation.

Procedure:

Key Points:

- The presence of electron-withdrawing groups like chlorine enhances regioselectivity.

- Typically performed at low temperatures (-78°C) to control lithiation.

Data Table: Reaction Parameters

| Parameter | Details |

|---|---|

| Base used | sec-Butyllithium or TMPMgCl·LiCl |

| Temperature | -78°C |

| Borylating agent | Trimethyl borate or other trialkylborates |

| Solvent | Tetrahydrofuran (THF) |

Research Findings:

- This method offers high regioselectivity for the 3-position.

- Yields are comparable to halogen-metal exchange, often exceeding 80%.

- The method is sensitive to moisture and oxygen, requiring inert atmosphere conditions.

Palladium-Catalyzed Cross-Coupling

This modern approach involves coupling halogenated pyridines with diboron reagents under palladium catalysis.

Procedure:

Reaction Conditions:

- Temperature: 80–120°C

- Solvent: Dimethylformamide (DMF) or dioxane

- Catalyst loading: 2–5 mol%

Research Findings:

- This method provides high regioselectivity and functional group tolerance.

- Yields often range from 75% to 90%, with minimal side reactions.

- Suitable for large-scale synthesis due to operational simplicity.

C-H and C-F Bond Borylation via Transition Metal Catalysis

Iridium or rhodium catalysts enable direct borylation of pyridine rings through C-H activation, bypassing halogen intermediates.

Procedure:

Research Findings:

- High regioselectivity for the 3-position in 2,6-dichloropyridine derivatives.

- Yields vary from 65% to 85%, depending on catalyst and conditions.

- Offers a direct route for functionalization without pre-halogenation.

[4+2] Cycloaddition

This strategy involves cycloaddition reactions to synthesize pyridinylboronic esters, often as a route to complex derivatives.

Summary:

- Less commonly used for direct synthesis of 2,6-dichloropyridine-3-boronic esters but valuable for derivatization.

化学反应分析

Types of Reactions

2,6-Dichloropyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, are used to facilitate substitution reactions.

Major Products

Substituted Pyridines: Formed through nucleophilic substitution.

Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

科学研究应用

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of 2,6-Dichloropyridine-3-boronic acid pinacol ester is in the Suzuki-Miyaura cross-coupling reaction. This reaction is vital for forming carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of biaryl compounds which are essential in pharmaceuticals and materials science.

Table 1: Key Features of Suzuki-Miyaura Reaction

| Feature | Description |

|---|---|

| Substrate Type | Aryl halides and boronic acids |

| Catalyst | Palladium-based catalysts |

| Reaction Conditions | Typically performed in aqueous or organic solvents |

| Yield Efficiency | High yields with appropriate optimization |

Medicinal Chemistry

In medicinal chemistry, boronic acids and their derivatives, including this compound, have gained attention for their biological activities. They are known to exhibit anticancer, antibacterial, and antiviral properties.

Case Study: Anticancer Activity

A study highlighted the use of boronic acid derivatives in developing proteasome inhibitors. For instance, bortezomib, a drug containing a boronic acid moiety, has been effective against multiple myeloma. The introduction of boronic acid groups into bioactive molecules can enhance selectivity and pharmacokinetic profiles.

Sensor Development

Boronic acids have been utilized in sensor technology due to their ability to form reversible covalent bonds with diols. This property is exploited in creating sensors for glucose monitoring and environmental sensing applications.

Table 2: Applications in Sensor Technology

| Application Type | Description |

|---|---|

| Glucose Sensors | Utilizes boronic acids for selective glucose detection |

| Environmental Sensors | Detects pollutants through boronic acid interactions |

Drug Delivery Systems

The incorporation of boronic acids into drug delivery systems allows for targeted delivery mechanisms. Their ability to interact with biological molecules enhances the specificity of drug action.

作用机制

The mechanism of action of 2,6-Dichloropyridine-3-boronic acid pinacol ester involves its ability to participate in coupling reactions, forming carbon-carbon bonds. The boron atom in the compound acts as a Lewis acid, facilitating the formation of new bonds with other organic molecules . This property makes it a valuable reagent in organic synthesis .

相似化合物的比较

Table 1: Key Structural and Physical Properties

Key Observations:

- Electronic Effects: The electron-withdrawing chlorine substituents in this compound increase the electrophilicity of the boron center, enhancing reactivity in cross-coupling reactions compared to methoxy- or amino-substituted analogs .

- Solubility: Like other pinacol esters, the compound exhibits improved solubility in chloroform, ketones, and ethers compared to its boronic acid form. However, methoxy-substituted analogs (e.g., 2-methoxypyridine-4-boronic acid pinacol ester) may show slightly higher solubility due to reduced steric hindrance .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Reactions: this compound participates in palladium-catalyzed couplings, similar to other pyridine boronic esters. However, its dichloro-substituted pyridine core may slow transmetallation compared to electron-rich analogs like 2-aminopyridine-5-boronic acid pinacol ester, which has been used in rapid microwave-assisted couplings .

- Stability: The pinacol ester group stabilizes the boron moiety against protodeboronation, a common issue with free boronic acids. This stability is comparable to other pinacol esters, such as phenylboronic acid pinacol ester .

Commercial Availability and Cost

- The dichloro substitution likely increases synthesis complexity and cost.

- Availability: The compound is available commercially at >97% purity, comparable to other boronic esters like 5-methyl-1H-indazole-4-boronic acid pinacol ester .

Spectroscopic Characterization

生物活性

2,6-Dichloropyridine-3-boronic acid pinacol ester is a boronic acid derivative that has garnered attention in organic synthesis and medicinal chemistry. Its unique structural features, including a pyridine ring with chlorine substitutions and a pinacol boronate group, suggest potential biological activities that merit further exploration. This article delves into its biological activity, focusing on its mechanisms, applications, and relevant research findings.

- Chemical Formula : C11H14BCl2NO2

- Molecular Weight : 273.96 g/mol

- Melting Point : 51°C to 53°C

The compound is characterized by its boronic acid moiety, which is known for engaging in reversible covalent bonding with hydroxyl groups, making it a candidate for enzyme inhibition studies.

Mechanisms of Biological Activity

Boronic acids have been implicated in various biological processes due to their ability to interact with enzymes and receptors. The biological activity of this compound can be attributed to the following mechanisms:

- Enzyme Inhibition : Boronic acids can act as reversible inhibitors of serine proteases and proteasomes. The presence of the chlorine substituents may enhance this inhibitory effect by modifying the compound's electronic properties and steric hindrance.

- Targeting Biological Pathways : The core pyridine structure is prevalent in many bioactive molecules, suggesting that derivatives like this compound could modulate specific biochemical pathways.

Case Studies

- Anticancer Activity : A study investigated the effects of boronic acid derivatives on cancer cell lines. Results indicated that certain structural modifications could enhance cytotoxicity against specific tumor types (source not cited).

- Enzyme Interaction Studies : Research has shown that boronic acids can selectively inhibit enzymes involved in metabolic pathways. The interaction studies focusing on this compound revealed potential as an enzyme inhibitor, particularly in systems where hydroxyl groups are present (source not cited).

Comparative Analysis

The following table summarizes the biological activities and structural features of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Aminopyridine-3-boronic acid pinacol ester | Amino group at position 2 | Enhanced nucleophilicity |

| 4-Chloropyridine-3-boronic acid pinacol ester | Chlorine at position 4 | Different reactivity profile |

| 3-Pyridylboronic acid | Lacks chlorine substitution | More polar character |

| 2,4-Dichloropyridine-3-boronic acid pinacol ester | Chlorines at positions 2 and 4 | Potentially different reactivity |

Applications in Organic Synthesis

This compound serves as an important intermediate in cross-coupling reactions, particularly in Suzuki-Miyaura reactions. This utility stems from its ability to form stable complexes with palladium catalysts, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.

常见问题

Q. What are the standard synthetic routes for preparing 2,6-Dichloropyridine-3-boronic acid pinacol ester, and how is its purity validated?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A microwave-assisted one-pot method using Pd(0) catalysts (e.g., Pd(dppf)Cl₂) and boronic esters as coupling partners is effective for generating pyridine derivatives. For purity validation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is critical to confirm structural integrity, while gas chromatography (GC) or high-performance liquid chromatography (HPLC) with >97.0% purity thresholds ensures analytical quality .

Q. How should researchers handle and store this boronic ester to prevent decomposition?

Boronic esters are moisture-sensitive and prone to hydrolysis. Storage at 0–6°C in anhydrous solvents (e.g., THF or DMF) under inert atmospheres (N₂/Ar) is recommended. Evidence from reagent catalogs emphasizes refrigeration and desiccation to maintain stability over extended periods .

Q. What spectroscopic techniques are used to monitor reactions involving this compound?

UV-vis spectroscopy (e.g., tracking λmax at 290 nm for boronic esters) is employed to monitor reaction kinetics, particularly oxidative transformations with H₂O₂, where new absorbance peaks (e.g., 405 nm) indicate product formation . Additionally, <sup>11</sup>B NMR is vital for observing boron speciation during reactions .

Advanced Research Questions

Q. How can chemoselectivity be controlled in cross-coupling reactions with competing reactive sites?

Controlled speciation of boronic esters via pH adjustment or Lewis acid additives (e.g., Mg salts) enables selective activation. For example, in situ generation of borinic esters (by treating pinacol esters with nBuLi and TFAA) improves E/Z selectivity in allylboration reactions, achieving >90% stereocontrol .

Q. What strategies mitigate side reactions in Pd-catalyzed couplings with this boronic ester?

Side reactions (e.g., protodeboronation or homocoupling) are minimized by:

Q. How do steric and electronic effects of the 2,6-dichloro substituents influence coupling efficiency?

The electron-withdrawing chloro groups enhance electrophilicity at the boron center, accelerating transmetalation in Suzuki reactions. However, steric hindrance from the 2,6-substituents may reduce coupling yields with bulky aryl halides. Computational studies or Hammett plots can quantify these effects .

Q. What methods resolve discrepancies in reaction outcomes between boronic acids and their pinacol esters?

Pinacol esters often exhibit slower kinetics due to reduced Lewis acidity compared to free boronic acids. Kinetic studies (e.g., UV-vis or <sup>11</sup>B NMR) under varying pH and temperature conditions can identify optimal reaction parameters. For instance, H₂O₂-mediated oxidations show distinct rate constants for boronic acids vs. esters .

Q. How is stereochemical control achieved in allylboration reactions using this compound?

Chiral auxiliaries or enantioselective catalysts (e.g., chiral Pd complexes) are employed. In α-substituted allylboronic esters, in situ conversion to borinic esters via nBuLi/TFAA treatment reverses inherent Z-selectivity to >90% E-selectivity, enabling asymmetric aldehyde allylborations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。